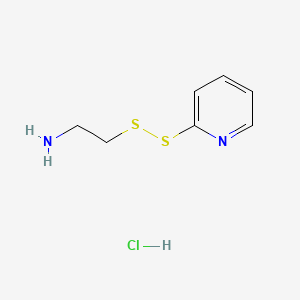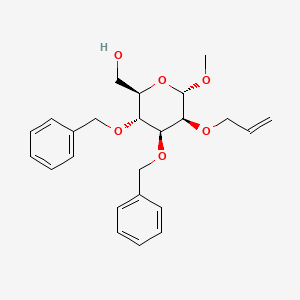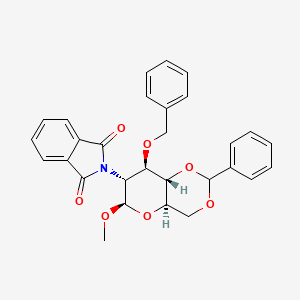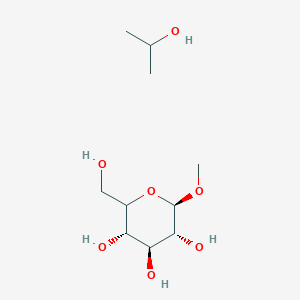
2-(Pyridin-2-yldisulfanyl)ethanaminhydrochlorid
Übersicht
Beschreibung
- "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" is a compound that can be derived from the reactions involving pyridine derivatives.
Synthesis Analysis
- One method of synthesis involves the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol, which results in various intermediates before forming the desired compound (Percino et al., 2006).
- Another synthesis approach includes the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, leading to various derivatives of the compound (Hakimi et al., 2013).
Molecular Structure Analysis
- X-ray diffraction studies reveal details about the crystalline structure and molecular geometry of related pyridine derivatives, providing insights into the molecular structure of "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" (Crundwell et al., 2015).
Chemical Reactions and Properties
- The compound exhibits a range of chemical reactions, including reactions with copper(II) chloride and cadmium(II) chloride, demonstrating its potential as a ligand in complexation reactions (Mardani et al., 2019).
Physical Properties Analysis
- The compound's physical properties, such as solubility and melting point, are influenced by its molecular structure. For example, studies on similar compounds provide insights into how structural changes can affect these physical properties (Elladiou & Patrickios, 2012).
Chemical Properties Analysis
- "2-(Pyridin-2-yldisulfanyl)ethanamine hydrochloride" shows a variety of chemical properties, such as reactivity with different functional groups and stability under various conditions. These properties are crucial in determining its applications in various chemical processes and industries (Kumar et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthese neuer heterocyclischer Verbindungen
Diese Verbindung kann zur Synthese neuer heterocyclischer Verbindungen mit potentiellen biologischen Aktivitäten verwendet werden {svg_1}. Eine Reihe neuer 2-(Pyridin-2-yl)pyrimidinderivate wurde entwickelt, synthetisiert und ihre biologischen Aktivitäten wurden bewertet {svg_2}.
Anti-Fibrose-Aktivität
Die synthetisierten 2-(Pyridin-2-yl)pyrimidinderivate haben vielversprechende antifibrotische Aktivitäten gezeigt {svg_3}. Vierzehn Verbindungen zeigten eine bessere antifibrotische Aktivität als Pirfenidon und Bipy55′DC {svg_4}.
Hemmung der Kollagenexpression
Aus 2-(Pyridin-2-yldisulfanyl)ethanaminhydrochlorid synthetisierte Verbindungen hemmten effektiv die Expression von Kollagen {svg_5}. Diese Eigenschaft macht sie zu potenziellen Kandidaten für die Entwicklung neuer antifibrotischer Medikamente {svg_6}.
Reduktion des Hydroxyprolingehalts
Diese Verbindungen reduzierten auch den Gehalt an Hydroxyprolin in Zellkulturmedien in vitro {svg_7}. Dies deutet auf ihr Potenzial hin, Zustände zu behandeln, die mit einem übermäßigen Hydroxyprolingehalt verbunden sind, wie z. B. fibrotische Erkrankungen {svg_8}.
Gentransfervektor
this compound kann bei der Synthese von bioreduzierbaren Gentransfervektoren verwendet werden {svg_9}. Diese Vektoren sind in der Lage, die intrazellulär erzeugten reaktiven Sauerstoffspezies (ROS) selbst zu eliminieren und weisen eine hohe Gentransfektion auf {svg_10}.
6. Herstellung von Polythioether-Dendron-verzweigten PEI-Konjugat-Nanomicellen Diese Verbindung wird bei der Herstellung von Polythioether-Dendron-verzweigten Polyethylenimin (PEI)-Konjugat-Nanomicellen verwendet {svg_11}. Diese Nanomicellen werden durch ein Filmdispersionsverfahren hergestellt {svg_12}.
Eigenschaften
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2.ClH/c8-4-6-10-11-7-3-1-2-5-9-7;/h1-3,5H,4,6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKLFMRSNLFPRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)


![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)





![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

